2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one is a heterocyclic compound that features both imidazole and oxazine rings
Vorbereitungsmethoden
The synthesis of 2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired application .
Analyse Chemischer Reaktionen
2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,5-Diisopropylimidazo[4,5-d][1,3]oxazin-7(1H)-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
Eigenschaften
CAS-Nummer |
62948-76-9 |
---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2,5-di(propan-2-yl)-1H-imidazo[4,5-d][1,3]oxazin-7-one |
InChI |
InChI=1S/C11H15N3O2/c1-5(2)8-12-7-9(13-8)14-10(6(3)4)16-11(7)15/h5-6H,1-4H3,(H,12,13) |
InChI-Schlüssel |
JVJBQMRKHWNCKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(N1)C(=O)OC(=N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.